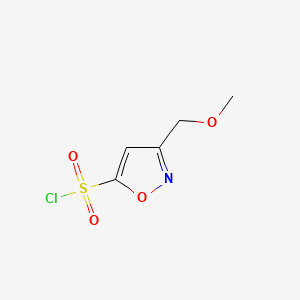![molecular formula C12H7F3N2O2 B13541948 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a heterocyclic compound that features a quinoline core fused with an oxazine ring and a trifluoromethyl group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one typically involves the formation of the quinoline core followed by the introduction of the oxazine ring and the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-nitrophenol with α-chloroacetyl chloride derivatives in the presence of sodium bicarbonate can yield the desired oxazine-quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .
化学反応の分析
Types of Reactions
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form oxazinoquinolinediones.
Reduction: Reduction reactions can be performed to modify the quinoline core or the oxazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield oxazinoquinolinediones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s properties .
科学的研究の応用
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective androgen receptor modulator, which could be useful in treating conditions like muscle wasting and osteoporosis.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
作用機序
The mechanism of action of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets, such as androgen receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of receptor activity. This interaction can influence various cellular pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Fluorinated Quinolines: Compounds like 4-hydroxyquinoline derivatives also exhibit similar biological activities and structural features.
Uniqueness
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity compared to other similar compounds .
特性
分子式 |
C12H7F3N2O2 |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)7-1-6-2-10-9(3-8(6)16-4-7)17-11(18)5-19-10/h1-4H,5H2,(H,17,18) |
InChIキー |
JWIAQUDHUKDSJA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


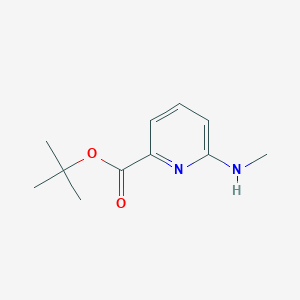

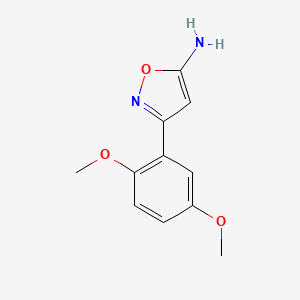
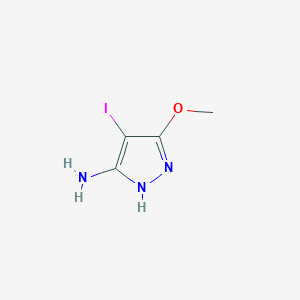
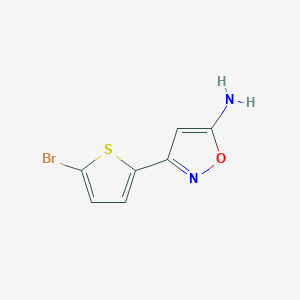
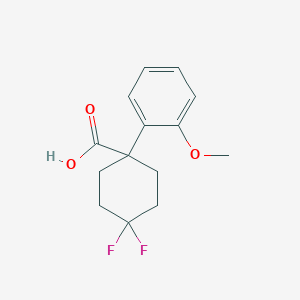
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
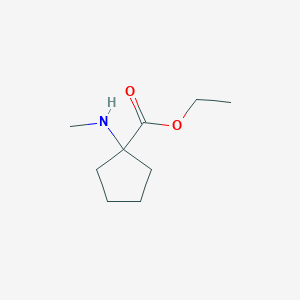
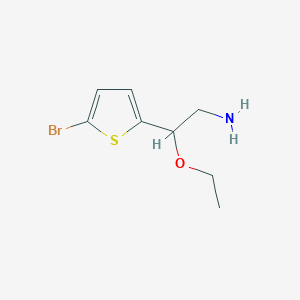
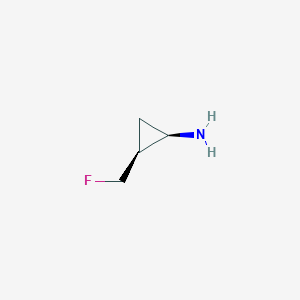
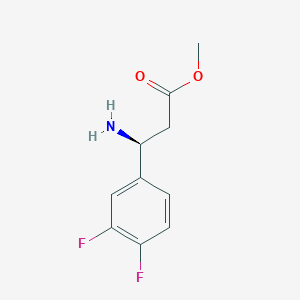
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
